molecular formula C16H18N2O2 B12956425 1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid

1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid

Katalognummer: B12956425
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: ANMWIJSVMAAECD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a benzyl group and a pyrrole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates while maintaining product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-3-pyrrolidinol: A chiral building block used in pharmaceutical synthesis.

    Benzyl 3-Pyrroline-1-carboxylate: Used in the synthesis of pharmaceutical inhibitors.

    Indole derivatives: Known for their diverse biological activities.

Uniqueness: 1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid stands out due to its unique combination of a pyrrolidine ring with both a benzyl group and a pyrrole moiety. This structure provides distinct chemical properties and biological activities, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C16H18N2O2

Molekulargewicht

270.33 g/mol

IUPAC-Name

1-benzyl-3-pyrrol-1-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H18N2O2/c19-15(20)16(18-9-4-5-10-18)8-11-17(13-16)12-14-6-2-1-3-7-14/h1-7,9-10H,8,11-13H2,(H,19,20)

InChI-Schlüssel

ANMWIJSVMAAECD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1(C(=O)O)N2C=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.